3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring, a piperidine ring, and a pyridazine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrazine ring, the piperidine ring, and the pyridazine ring. Common synthetic routes include cyclization, ring annulation, and direct C-H arylation . Reaction conditions often involve the use of hydrazine hydrate, N-alkylpyrrole, and other nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a more saturated compound.
Scientific Research Applications
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an inhibitor of specific enzymes, such as lysine-specific demethylase.
Medicine: It is being investigated for its potential anti-tubercular activity.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes. For example, it can inhibit lysine-specific demethylase by binding to its active site, thereby preventing the demethylation of histones . This interaction can affect gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide
- [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Uniqueness
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is unique due to its specific combination of pyrazine, piperidine, and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12-2-3-15(21-20-12)23-11-13-4-8-22(9-5-13)16-14(10-17)18-6-7-19-16/h2-3,6-7,13H,4-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHFPUKLDOODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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